(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-isopropyl-phenoxy)-2-pyrrolidinecarboxylic acid
Description
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-isopropyl-phenoxy)-2-pyrrolidinecarboxylic acid is a chiral pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 4-isopropyl-substituted phenoxy moiety at the 4-position. The compound serves as a key intermediate in organic synthesis, particularly in the preparation of peptidomimetics or bioactive molecules requiring stereochemical precision . Its molecular formula is $ \text{C}{19}\text{H}{27}\text{NO}_5 $, with a molar mass of approximately 349.4 g/mol. The Boc group enhances stability during reactions, while the 4-isopropyl-phenoxy substituent contributes to hydrophobicity, influencing solubility and reactivity .
Properties
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-propan-2-ylphenoxy)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-12(2)13-6-8-14(9-7-13)24-15-10-16(17(21)22)20(11-15)18(23)25-19(3,4)5/h6-9,12,15-16H,10-11H2,1-5H3,(H,21,22)/t15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBWQSSBKHDJFL-HOTGVXAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Hydrolysis Reactions
The Boc group undergoes acid-catalyzed hydrolysis to yield the free amine, a critical step in peptide and heterocycle synthesis.
| Reaction Conditions | Products | Applications |
|---|---|---|
| Trifluoroacetic acid (TFA) in DCM | Deprotected amine + CO₂ + tert-butanol | Intermediate for Aliskiren synthesis |
| HCl in dioxane | Amine hydrochloride salt | Preparation of bioactive derivatives |
This reaction is selective under acidic conditions, leaving the carboxylic acid and phenoxy groups intact.
Hydrogenolysis
The compound participates in hydrogenolysis under catalytic hydrogenation, though limited data exist on specific bond cleavage.
Proposed Pathway :
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Palladium on carbon (Pd/C) in methanol
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Potential reduction of aromatic rings (if activated) or ester intermediates
The steric hindrance from the 4-isopropyl-phenoxy group may suppress hydrogenation of the pyrrolidine ring .
Coupling Reactions
The carboxylic acid group enables peptide bond formation via activation with coupling reagents.
| Reagents | Products | Efficiency |
|---|---|---|
| EDC/HOBt | Amides or esters | High |
| DCC/DMAP | Activated esters for nucleophilic attack | Moderate |
Example: Reaction with primary amines yields proline-containing peptidomimetics, pivotal in drug design .
Functionalization of the Phenoxy Group
The 4-isopropyl-phenoxy substituent can undergo electrophilic aromatic substitution (EAS), though reactivity is modulated by steric and electronic factors.
Observed Modifications :
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Bromination : At the ortho position relative to the oxygen in analogous compounds
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Suzuki Coupling : Limited due to deactivation by the isopropyl group
Stereochemical Considerations
The (2S,4S) configuration ensures precise spatial orientation for target interactions in drug candidates. Chiral separation methods, such as chromatography with polysaccharide-based phases, achieve >99% enantiomeric excess.
Stability and Handling
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Storage : -20°C under inert atmosphere to prevent Boc group degradation
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Incompatibilities : Strong bases (risk of ester saponification), oxidizing agents
This compound’s versatility in hydrolysis, coupling, and selective functionalization underscores its importance in medicinal chemistry. Ongoing research focuses on optimizing green synthesis routes, including solvent-free conditions and biocatalytic methods.
Comparison with Similar Compounds
Key Observations :
- Stereochemistry : The (2S,4S) configuration distinguishes the target compound from (2S,4R) analogs (e.g., ), which may exhibit divergent reactivity or biological target binding.
- Bulky substituents like isopropyl or trifluoromethyl enhance lipophilicity, impacting membrane permeability in drug design.
Yield and Purity :
- Crude yields for related compounds range from 70–85% after column chromatography .
- Stereochemical purity is ensured by chiral auxiliaries or resolution techniques, critical for pharmaceutical applications .
Physical and Chemical Properties
Notable Trends:
- Lipophilicity: Highest in the isopropyl and trifluoromethyl derivatives due to nonpolar substituents .
- Reactivity : Chloro-substituted analogs (e.g., ) may undergo nucleophilic displacement, whereas isopropyl/fluoro groups are less reactive.
Hazard Profiles
Handling Recommendations :
- Use PPE (gloves, goggles) and work in a fume hood for all analogs .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high enantiomeric purity in the synthesis of (2S,4S)-1-(tert-butoxycarbonyl)-4-(4-isopropyl-phenoxy)-2-pyrrolidinecarboxylic acid?
- Methodological Answer : Utilize multi-step protocols involving palladium-catalyzed couplings and tert-butoxycarbonyl (Boc) protection. For example, a two-step reaction using tert-butyl alcohol and cesium carbonate under inert atmosphere (40–100°C) followed by acid hydrolysis ensures regioselectivity . Boc protection of the pyrrolidine nitrogen is critical to prevent racemization, as demonstrated in similar proline derivatives . Monitor enantiomeric excess via chiral HPLC with a C18 column and polar mobile phase (e.g., acetonitrile/water with 0.1% TFA) .
Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : Analyze and NMR spectra to confirm stereochemistry. The cis-configuration (2S,4S) will show distinct coupling patterns for pyrrolidine protons (e.g., J = 3–5 Hz for adjacent protons) .
- Mass Spectrometry : Use ESI-MS to verify molecular weight (expected [M+H] ~ 335–340 g/mol based on analogs) .
- HPLC : Assess purity (>98%) with a reversed-phase column (e.g., Zorbax SB-C18) and gradient elution (5–95% acetonitrile in 20 min) .
Q. What safety precautions are essential for handling this compound?
- Methodological Answer : Refer to GHS hazard classifications (H302, H315, H319, H335) from analogous Boc-protected pyrrolidines. Use PPE including nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of irritants. Store at 2–8°C in airtight containers under nitrogen to prevent degradation .
Q. How can common synthesis impurities be identified and mitigated?
- Methodological Answer : Major impurities include de-Boc products (e.g., free amine) and diastereomers. Use LC-MS with a C8 column (mobile phase: 0.1% formic acid in water/acetonitrile) to detect impurities. Optimize recrystallization using ethyl acetate/hexane (1:3 v/v) to remove polar byproducts .
Advanced Research Questions
Q. How does stereochemistry at positions 2 and 4 influence the compound’s conformational stability and reactivity?
- Methodological Answer : The cis-(2S,4S) configuration restricts pyrrolidine ring puckering, favoring a C-exo conformation, which enhances stability in proline-derived peptides. Compare with trans-isomers using variable-temperature NMR to study ring-flipping kinetics . Computational modeling (DFT at B3LYP/6-31G* level) predicts energy barriers for conformational transitions .
Q. What computational approaches are suitable for predicting the compound’s interactions in biological systems?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the Boc group as a hydrophobic moiety and phenoxy substituent as a hydrogen-bond acceptor. Generate QSAR models with descriptors like logP (predicted ~2.5 via ChemAxon) and polar surface area (~90 Ų) to correlate with bioavailability .
Q. How can researchers resolve discrepancies in reported melting points or spectral data across studies?
- Methodological Answer : Variations in melting points (e.g., 130–136°C vs. 162–166°C) may arise from polymorphic forms or residual solvents. Characterize thermal behavior via DSC and TGA. Cross-validate NMR chemical shifts using databases (e.g., SDBS) and ensure deuterated solvent consistency (e.g., DMSO-d vs. CDCl) .
Data Contradiction Analysis
Q. Why do different studies report conflicting bioactivity results for structurally similar Boc-pyrrolidine derivatives?
- Methodological Answer : Bioactivity discrepancies may stem from variations in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum-free media vs. 10% FBS). Standardize protocols using positive controls (e.g., cycloheximide for cytotoxicity assays) and validate target engagement via SPR or ITC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
